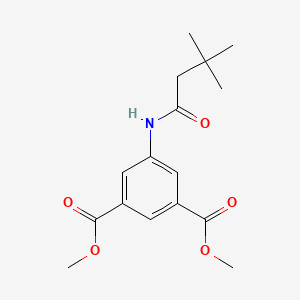![molecular formula C24H29N3O7 B11158558 2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)pentanoic acid](/img/structure/B11158558.png)
2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)pentanoic acid is a complex organic compound with a unique structure that combines elements of furochromen and pentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)pentanoic acid typically involves multiple steps:
Formation of the furochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring.
Introduction of the tert-butyl and methyl groups: These groups are introduced through alkylation reactions using tert-butyl halides and methyl halides in the presence of strong bases.
Attachment of the acetamido group: This is achieved through an acylation reaction using acetic anhydride or acetyl chloride.
Formation of the pentanoic acid side chain:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under various conditions, including acidic, basic, and neutral environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, ethers, and amides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)pentanoic acid would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. These interactions could modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)butanoic acid: Similar structure but with a shorter side chain.
2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)hexanoic acid: Similar structure but with a longer side chain.
2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)propanoic acid: Similar structure but with a different side chain.
Uniqueness
The uniqueness of 2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)pentanoic acid lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H29N3O7 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(2R)-2-[[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-5-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C24H29N3O7/c1-12-13-8-15-16(24(2,3)4)11-33-18(15)10-19(13)34-22(31)14(12)9-20(28)27-17(21(29)30)6-5-7-26-23(25)32/h8,10-11,17H,5-7,9H2,1-4H3,(H,27,28)(H,29,30)(H3,25,26,32)/t17-/m1/s1 |
InChI Key |
JQUBPNHIXRNMHI-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)N[C@H](CCCNC(=O)N)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NC(CCCNC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-biphenylyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11158477.png)
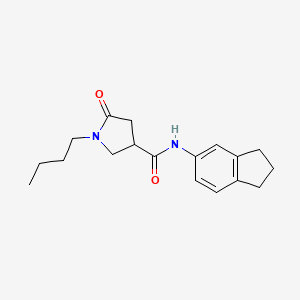
![ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11158499.png)
![2-amino-7-[(2-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11158502.png)
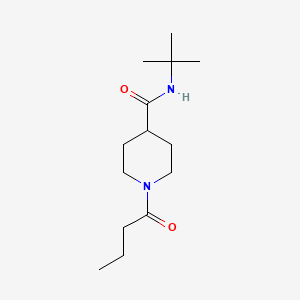
![7-methyl-9-[(4-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11158514.png)
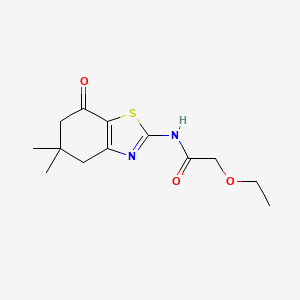

![3-methyl-1-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158536.png)
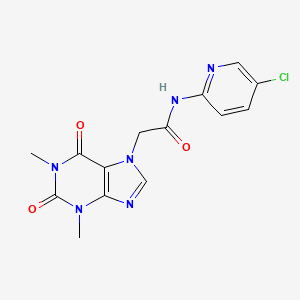
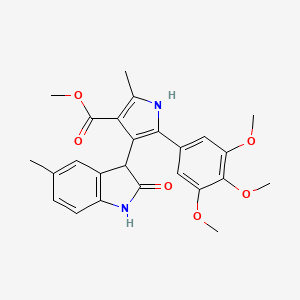
![N-tert-butyl-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B11158555.png)
![(2S)-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11158562.png)
